[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](methyl)aminedihydrochloride
CAS No.:
Cat. No.: VC18226580
Molecular Formula: C7H15Cl2N3
Molecular Weight: 212.12 g/mol
* For research use only. Not for human or veterinary use.
aminedihydrochloride -](/images/structure/VC18226580.png)
Specification
Molecular Formula | C7H15Cl2N3 |
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Molecular Weight | 212.12 g/mol |
IUPAC Name | 1-(2,5-dimethylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H13N3.2ClH/c1-6-4-7(5-8-2)10(3)9-6;;/h4,8H,5H2,1-3H3;2*1H |
Standard InChI Key | RZTOWEXPBMPNLR-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CNC)C.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₇H₁₄Cl₂N₃, with a systematic IUPAC name reflecting its pyrazole core and methylamine substituents. Key structural features include:
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A pyrazole ring substituted with methyl groups at positions 1 and 3.
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A methylamine side chain (-CH₂-N(CH₃)) attached to the 5-position of the pyrazole.
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Two hydrochloride counterions, likely protonating the amine groups to form a stable salt .
The SMILES notation for the free base is CN(C)Cc1nnc(c1C)C
, while the dihydrochloride form adds two chloride ions. X-ray crystallography and NMR spectroscopy would typically confirm the planar geometry of the pyrazole ring and the spatial arrangement of substituents, though specific crystallographic data for this compound remains unpublished .
Synthesis and Optimization
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine dihydrochloride involves multi-step organic reactions, often adapting methodologies from analogous pyrazole derivatives . A generalized synthetic route includes:
Step 1: Formation of the Pyrazole Core
Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, 1,3-dimethylpyrazole-5-carbaldehyde may serve as a precursor, reacting with methylamine under reductive amination conditions .
Step 2: Methylamine Incorporation
The aldehyde intermediate undergoes reductive amination with methylamine, typically using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst. This step introduces the -(CH₂)N(CH₃) side chain.
Step 3: Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt. Crystallization from aqueous HCl or ethanol/ether mixtures yields the final product .
Critical Reaction Conditions
Physicochemical Properties
The dihydrochloride salt exhibits enhanced aqueous solubility compared to the free base. Predicted physicochemical properties include:
Comparative Analysis with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern and salt form. Key comparisons include:
The dihydrochloride salt’s enhanced solubility and stability make it preferable for formulation compared to non-ionic analogs .
Challenges and Future Directions
Current synthesis methods face limitations in yield and purity due to side reactions during amination and salt formation. Future research could explore:
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